![molecular formula C10H13NO2 B14234217 2-[(Oxan-2-yl)oxy]pyridine CAS No. 343856-25-7](/img/structure/B14234217.png)
2-[(Oxan-2-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Oxan-2-yl)oxy]pyridine is a heterocyclic organic compound that features a pyridine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane derivative in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Oxan-2-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are used under conditions involving bases or acids.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and piperidine derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(Oxan-2-yl)oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 2-[(Oxan-2-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(Pyridin-2-yl)quinoline: Studied for its antimicrobial properties.
2-(Pyridin-2-yl)oxazole: Explored for its potential in drug design
Uniqueness: 2-[(Oxan-2-yl)oxy]pyridine is unique due to the presence of the oxane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
343856-25-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
Clé InChI |
GCHGGHDBNQUMOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


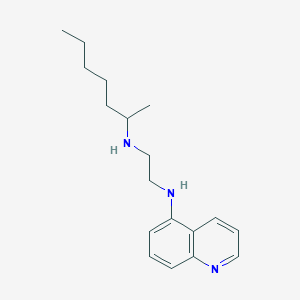
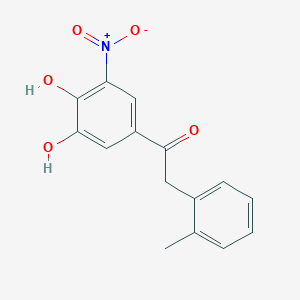
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
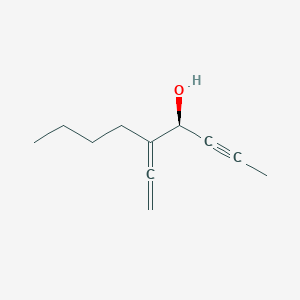
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

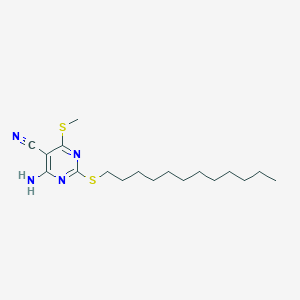

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)

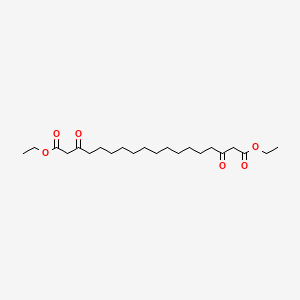
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
